molecular formula C14H17N3O8S B12949883 (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid

(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid

Cat. No.: B12949883
M. Wt: 387.37 g/mol
InChI Key: BKIDRULIGJIPRO-NETXQHHPSA-N
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Description

(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a nitrobenzo[d][1,3]dioxol moiety, and a thioether linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the nitrobenzo[d][1,3]dioxol moiety: This can be achieved through nitration of benzo[d][1,3]dioxole using a mixture of nitric acid and sulfuric acid.

    Introduction of the ethoxycarbonyl group: This step involves the reaction of the nitrobenzo[d][1,3]dioxol with ethyl chloroformate in the presence of a base such as triethylamine.

    Amino group protection: The amino group is protected using a suitable protecting group like tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions.

    Thioether formation: The protected amino compound is then reacted with a thiol derivative under basic conditions to form the thioether linkage.

    Deprotection and final coupling: The protecting group is removed, and the final coupling reaction is carried out to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxycarbonyl group, where nucleophiles can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving thioether linkages. It can also serve as a model compound for studying the effects of nitroaromatic compounds on biological systems.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage can also participate in redox reactions, further contributing to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-3-(((((1-(4-nitrophenyl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid: Similar structure but with a different aromatic moiety.

    (2R)-2-Amino-3-(((((1-(6-chlorobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid: Similar structure but with a chlorine substituent instead of a nitro group.

Uniqueness

The uniqueness of (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrobenzo[d][1,3]dioxol moiety, along with the thioether linkage, makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H17N3O8S

Molecular Weight

387.37 g/mol

IUPAC Name

(2R)-2-amino-3-[[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]methylsulfanyl]propanoic acid

InChI

InChI=1S/C14H17N3O8S/c1-7(25-14(20)16-5-26-4-9(15)13(18)19)8-2-11-12(24-6-23-11)3-10(8)17(21)22/h2-3,7,9H,4-6,15H2,1H3,(H,16,20)(H,18,19)/t7?,9-/m0/s1

InChI Key

BKIDRULIGJIPRO-NETXQHHPSA-N

Isomeric SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)NCSC[C@@H](C(=O)O)N

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)NCSCC(C(=O)O)N

Origin of Product

United States

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